Bienvenue dans la boutique en ligne BenchChem!

Allo-UDCA

Physicochemical characterization Melting point Solid-state identity

Allo-UDCA (alloursodeoxycholic acid; CAS 105227-28-9) is the 5α-epimer of ursodeoxycholic acid (UDCA), systematically designated as 3α,7β-dihydroxy-5α-cholan-24-oic acid. Unlike the therapeutically employed UDCA—which possesses a 5β (A/B-cis) configuration conferring a 'kinked' steroid geometry—Allo-UDCA adopts a 5α (A/B-trans) configuration that produces a planar or 'flat' steroidal architecture.

Molecular Formula
Molecular Weight
CAS No. 105227-28-9
Cat. No. B600200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllo-UDCA
CAS105227-28-9
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allo-UDCA (105227-28-9): Structural Identity and Baseline Characterization of the 5α-Epimer of Ursodeoxycholic Acid


Allo-UDCA (alloursodeoxycholic acid; CAS 105227-28-9) is the 5α-epimer of ursodeoxycholic acid (UDCA), systematically designated as 3α,7β-dihydroxy-5α-cholan-24-oic acid [1]. Unlike the therapeutically employed UDCA—which possesses a 5β (A/B-cis) configuration conferring a 'kinked' steroid geometry—Allo-UDCA adopts a 5α (A/B-trans) configuration that produces a planar or 'flat' steroidal architecture . This compound belongs to the allo-bile acid subclass, which are normally undetectable in healthy adult humans but appear during fetal development, pregnancy, and specific liver disease states, positioning them as potential endogenous biomarkers [2]. Allo-UDCA is primarily procured as a reference standard (Ursodeoxycholic Acid Impurity 23) for pharmaceutical quality control applications, including analytical method development, method validation (AMV), and Abbreviated New Drug Application (ANDA) submissions during commercial production of UDCA and chenodeoxycholic acid (CDCA) [3].

Why 5β-Bile Acids Cannot Substitute for Allo-UDCA: Stereochemical Determinants of Physicochemical and Analytical Behavior


Allo-UDCA cannot be interchanged with UDCA or other 5β-bile acid analogs because the 5α-configuration at the A/B ring junction fundamentally alters the molecule's stereoelectronic properties, chromatographic behavior, and solubility profile. The planar geometry of 5α-bile acids—in contrast to the kinked 5β configuration—produces distinct HPLC retention characteristics that enable baseline separation of 5α- and 5β-epimer pairs, a property exploited in pharmacopoeial impurity profiling where Allo-UDCA serves as a specified reference standard for UDCA drug substance purity testing [1]. Furthermore, the calcium salts of allo-bile acids are demonstrably less water-soluble than their 5β-counterparts, a physicochemical divergence with implications for both analytical method development and any future formulation considerations [2]. These stereochemistry-driven differences mean that substituting generic UDCA for Allo-UDCA in an analytical reference standard or research application would invalidate the experimental or regulatory context.

Quantitative Evidence for Allo-UDCA Differentiation: Six Verifiable Dimensions Against Closest Analogs


Melting Point Elevation: Allo-UDCA vs. UDCA — A 20–24 °C Differential for Solid-State Identity Confirmation

Allo-UDCA exhibits a melting point of 223–224 °C , which is approximately 20–24 °C higher than that of its 5β-epimer UDCA (reported range: 200–204 °C per Chinese Pharmacopoeia [1] and 200.5–206 °C across multiple commercial sources ). This thermal stability difference provides a straightforward, instrumentally accessible parameter for distinguishing the 5α-epimer from the 5β-epimer in solid-state identity testing and purity assessment.

Physicochemical characterization Melting point Solid-state identity

HPLC Separability of 5α/5β Epimer Pairs: Chromatographic Resolution Enables Pharmacopoeial Impurity Profiling

The 5α- and 5β-epimers of conjugated bile acids are separable by high-performance liquid chromatography (HPLC) using both straight-phase (Corasil II column) and reverse-phase (μBondapak/C18 column) systems, whereas thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) fail to resolve these epimer pairs [1]. This chromatographic differentiation is the foundational principle underlying the inclusion of Allo-UDCA as Impurity 23 (Impurity I or related) in the European Pharmacopoeia (EP) monograph for UDCA drug substance, where HPLC-CAD methods have been validated to quantify nine specified related substances at levels as low as 0.02% [2].

Chromatographic separation HPLC Impurity profiling

Calcium Salt Solubility Differential: Allo-UDCA Conjugates Exhibit Reduced Aqueous Solubility vs. 5β-Analogs

The calcium salts of allo-bile acid conjugates are generally less soluble in water than the corresponding calcium salts of 5β-isomers [1]. This class-level observation—established through comparative solubility product measurements of taurine- and glycine-conjugated 5α-bile acids versus their 5β-counterparts—constitutes a physiochemically meaningful differentiation relevant to any application involving bile salt precipitation, formulation development, or calcium-bile acid interaction studies.

Calcium salt solubility Physicochemical property 5α vs. 5β differentiation

Spectral Differentiation: Infrared and NMR Signatures of the 5α A/B-Ring Junction Distinguish Allo-UDCA from 5β-Epimers

Differences between the C-5 epimers in infrared (IR) and proton magnetic resonance (¹H-NMR) spectra are attributable to the configuration at the A/B ring junction and the configuration of the 3-hydroxyl group [1]. This spectral differentiation provides orthogonal structural confirmation beyond chromatographic retention time, enabling unambiguous identity verification of Allo-UDCA in the presence of its 5β-epimer UDCA.

Spectroscopic characterization IR spectroscopy NMR differentiation

Defined Synthetic Route from Hyodeoxycholic Acid: 9-Step Synthesis with 25% Overall Yield Enables Reproducible Procurement

A dedicated 9-step synthetic route to Allo-UDCA from hyodeoxycholic acid has been reported with an overall yield of 25%, employing stereoselective Mitsunobu inversion of configuration and Luche reduction as critical steps [1]. This synthetic accessibility from an abundant and inexpensive starting material (hyodeoxycholic acid, derived from porcine bile) distinguishes Allo-UDCA from certain other allo-bile acid reference standards that lack a well-characterized preparative route, providing procurement confidence for laboratories requiring multi-gram quantities.

Chemical synthesis Stereoselective synthesis Process chemistry

Procurement-Relevant Application Scenarios for Allo-UDCA (105227-28-9): Where the 5α-Epimer Delivers Essential Value


Pharmacopoeial Impurity Reference Standard for UDCA Drug Substance Quality Control

Allo-UDCA is a specified impurity (designated as Ursodeoxycholic Acid Impurity 23 or analogous EP Impurity I) in the European Pharmacopoeia monograph for UDCA. Pharmaceutical QC laboratories must procure this compound as a certified reference standard to perform EP/USP-compliant HPLC-CAD impurity profiling, where the validated method quantifies nine related substances at levels as low as 0.02% [1]. The demonstrated HPLC separability of the 5α-epimer (Allo-UDCA) from the 5β-epimer (UDCA) on both reverse-phase and straight-phase columns is the analytical basis for this application . Procurement is mandatory for ANDA filings, DMF submissions, forced degradation studies, and stability testing of UDCA drug substance and finished pharmaceutical products.

Structural Biology and Receptor Pharmacology Studies Requiring Planar Bile Acid Probes

The planar (5α, A/B-trans) geometry of Allo-UDCA—contrasting with the kinked (5β, A/B-cis) geometry of UDCA—enables its use as a stereochemical probe in structure-activity relationship (SAR) studies of bile acid receptors (FXR, GPBAR1/TGR5, PXR, VDR) and transporters (NTCP, ASBT) [1]. The 5α-configuration produces a fundamentally different molecular shape that alters receptor binding pocket interactions and transporter recognition. The planar bile acids are structurally and functionally distinct from common 5β-bile acids and are undetectable in healthy adults but reappear during hepatic injury, cancer, and liver ablation, suggesting biomarker potential that warrants further characterization [1]. Procurement of Allo-UDCA as a characterized reference standard enables controlled experiments to dissect the contribution of A/B-ring geometry to bile acid receptor pharmacology.

Method Development and Validation for Bile Acid Profiling in Biological Matrices

Allo-UDCA serves as an essential chromatographic reference standard for developing and validating GC-MS or LC-MS/MS methods aimed at profiling allo-bile acids in feces, serum, urine, or tissue samples [1]. Allo-bile acids—including allo-DCA and allo-LCA—have been identified as factors more strongly involved in colorectal carcinogenesis than their 5β-counterparts, driving demand for validated quantitative methods that can resolve isomeric bile acid species . The demonstrated IR and ¹H-NMR spectral differentiation of 5α- from 5β-epimers provides orthogonal identity confirmation during method validation . Procurement of characterized Allo-UDCA reference material is required for accurate peak assignment, calibration curve construction, and system suitability testing in these bioanalytical workflows.

Chemical Process Development: Impurity Fate-and-Purge Studies During UDCA and CDCA Manufacturing

During the commercial production of chenodeoxycholic acid (CDCA) from duck bile or other biological sources, alloursodeoxycholic acid (Allo-UDCA) has been identified as a difficult-to-remove impurity that affects downstream conversion efficiency when CDCA is subsequently transformed to UDCA [1]. Process chemistry teams require characterized Allo-UDCA reference material to conduct spiking/recovery studies, establish mass balance in impurity fate-and-purge experiments, and validate crystallization or chromatographic purification steps that selectively remove the 5α-epimer from the desired 5β-product. The defined 9-step synthetic route from hyodeoxycholic acid (25% overall yield) provides a viable sourcing strategy for multi-gram quantities when commercial supply is constrained .

Quote Request

Request a Quote for Allo-UDCA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.